Dioctyl sulfide
Overview
Description
Dioctyl sulfide, also known as Octyl sulfide, is an organic compound with the chemical formula CH3(CH2)7S(CH2)7CH3 . It has a molecular weight of 258.51 .
Synthesis Analysis
The synthesis of organosulfur compounds like Dioctyl sulfide generally employs nucleophilic substitution reactions of thiolate anions formed from thiols and bases . A study describes the synthesis of organosulfur compounds by transition-metal catalysis using disulfides and sulfur, which are easier to handle and less odiferous than thiols .Molecular Structure Analysis
The linear formula of Dioctyl sulfide is CH3(CH2)7S(CH2)7CH3 . Its molecular weight is 258.51 .Chemical Reactions Analysis
The synthesis of organosulfur compounds like Dioctyl sulfide can be achieved by transition-metal catalysis using disulfides and sulfur . Rhodium complexes efficiently catalyze the cleavage of S-S bonds and transfer organothio groups to organic compounds, providing diverse organosulfur compounds .Physical And Chemical Properties Analysis
Dioctyl sulfide has a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 180°C/10 mmHg (lit.) and a density of 0.842 g/mL at 25°C (lit.) .Scientific Research Applications
Gold Nanoparticle Synthesis and Coagulation
Dioctyl sulfide plays a significant role in the synthesis and coagulation of gold nanoparticles. It is used in micellar preconcentration processes where it enhances the extraction of gold (III) from acid sulfate-chloride solutions . The presence of Dioctyl sulfide increases the distribution ratio significantly, indicating a positive synergetic effect. This compound also accelerates the reduction rate of gold by hydrazine, which is crucial for the formation of gold nanoparticles .
Surfactant Self-Assembly Studies
The self-assembly behavior of surfactants like Dioctyl sulfide is a critical area of research, especially in solvent environments with varying polarity . Studies using models like dissipative particle dynamics (DPD) have shown that Dioctyl sulfide can form different structures based on the solvent’s hydrophilicity, ranging from reverse micellar aggregates in hydrophobic solvents to lamellar assemblies in water-like solvents .
Environmental Remediation
Dioctyl sulfide has potential applications in environmental remediation. Its ability to interact with various contaminants makes it a candidate for the removal of pollutants from water bodies. Although specific studies on Dioctyl sulfide for this purpose are not readily available, related compounds have been used to remove pesticides from aqueous solutions .
Oil Recovery and Demulsification
In the petroleum industry, Dioctyl sulfide can be investigated for its effectiveness in demulsifying crude oil emulsions. The compound’s properties suggest that it could be used to separate oil from water, enhancing oil recovery processes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dioctyl sulfide, also known as Di-n-octyl sulfide, primarily targets the gastrointestinal tract. It acts as a stool softener, making it easier for the body to pass stool .
Mode of Action
Dioctyl sulfide works by reducing the surface tension of the stool, allowing more water and fat to penetrate the feces, which softens the stool and makes it easier to pass . This interaction with its targets results in a decrease in the strain and discomfort associated with constipation .
Biochemical Pathways
The biochemical pathways affected by Dioctyl sulfide are primarily related to the hydration and softening of stool. The compound acts as a surfactant, reducing the surface tension at the oil-water interface of the fecal material, which allows for enhanced incorporation of water and fat . This results in softer stool and easier defecation .
Pharmacokinetics
The pharmacokinetics of Dioctyl sulfide involve its absorption, distribution, metabolism, and excretion (ADME) properties. Dioctyl sulfide can be administered orally or rectally .
Result of Action
The molecular and cellular effects of Dioctyl sulfide’s action primarily involve the softening of stool and easing of defecation. By reducing the surface tension of the stool, Dioctyl sulfide allows for more water and fat to be incorporated into the feces, resulting in softer stool and easier defecation .
Action Environment
The action, efficacy, and stability of Dioctyl sulfide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the hydration status of the individual, as adequate hydration is necessary for the compound to effectively soften the stool . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .
properties
IUPAC Name |
1-octylsulfanyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXRGHGHQYWXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062594 | |
Record name | Octane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Chevron Phillips MSDS] | |
Record name | Di-n-octyl sulfide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16050 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dioctyl sulfide | |
CAS RN |
2690-08-6 | |
Record name | Dioctyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2690-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002690086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioctyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octane, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWB0X6Z9EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.